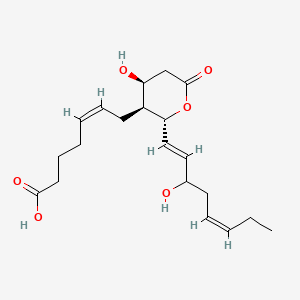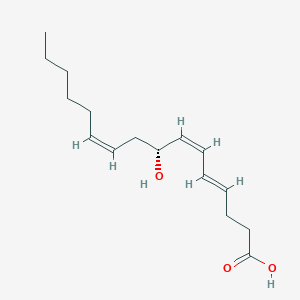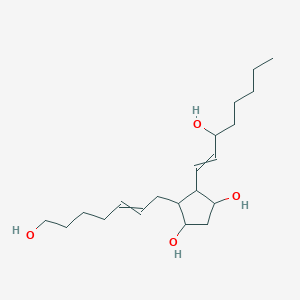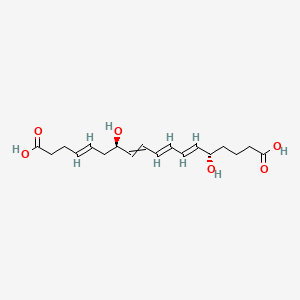![molecular formula C23H26O8 B10767921 (1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17.beta.-hydroxy Wortmannin is a derivative of wortmannin, a furanosteroid metabolite originally isolated from the fungus Penicillium funiculosum. This compound is known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making it a valuable tool in cancer research and other scientific fields .
Méthodes De Préparation
The synthesis of 17.beta.-hydroxy Wortmannin involves several steps, starting from wortmannin. The key step is the introduction of a hydroxyl group at the 17th position. This can be achieved through selective oxidation reactions.
Analyse Des Réactions Chimiques
17.beta.-hydroxy Wortmannin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furanosteroid structure.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and esterified derivatives .
Applications De Recherche Scientifique
17.beta.-hydroxy Wortmannin has a wide range of applications in scientific research:
Cancer Research: It is used to study the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
Cell Biology: The compound is used to investigate cellular processes such as autophagy and apoptosis.
Drug Development: Its inhibitory effects on PI3K and mTOR make it a candidate for developing new anticancer drugs.
Biochemistry: It serves as a tool to study enzyme inhibition and signal transduction pathways.
Mécanisme D'action
17.beta.-hydroxy Wortmannin exerts its effects primarily by inhibiting PI3K and mTOR. It binds covalently to the active site of these enzymes, preventing their activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects autophagy by modulating the activity of the PIK3C3-beclin 1 complex .
Comparaison Avec Des Composés Similaires
17.beta.-hydroxy Wortmannin is unique due to its specific hydroxylation at the 17th position, which enhances its inhibitory effects on PI3K and mTOR compared to wortmannin. Similar compounds include:
Wortmannin: The parent compound, less potent in PI3K inhibition.
LY294002: Another PI3K inhibitor, structurally different but functionally similar.
Rapamycin: An mTOR inhibitor, used in combination with PI3K inhibitors for enhanced effects.
Propriétés
Formule moléculaire |
C23H26O8 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
[(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12?,13-,14+,15-,22+,23+/m1/s1 |
Clé InChI |
XLJORQYAOTYVQS-KKHFITRHSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@]2([C@H](CCC2C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)O)C |
SMILES canonique |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)









![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)